Potassium (2-ethoxycarbonylphenyl)trifluoroborate
CAS No.: 850623-73-3
Cat. No.: VC3040091
Molecular Formula: C9H9BF3KO2
Molecular Weight: 256.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 850623-73-3 |
---|---|
Molecular Formula | C9H9BF3KO2 |
Molecular Weight | 256.07 g/mol |
IUPAC Name | potassium;(2-ethoxycarbonylphenyl)-trifluoroboranuide |
Standard InChI | InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 |
Standard InChI Key | QLOAFTFAMADHBM-UHFFFAOYSA-N |
SMILES | [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] |
Canonical SMILES | [B-](C1=CC=CC=C1C(=O)OCC)(F)(F)F.[K+] |
Introduction
Structural Characteristics and Properties
Molecular Structure
Potassium (2-ethoxycarbonylphenyl)trifluoroborate features a phenyl ring substituted at the ortho position with an ethoxycarbonyl (ethyl ester) group. The trifluoroborate moiety (-BF₃) is directly attached to the phenyl ring, forming a stable anionic species counter-balanced by the potassium cation. This structural arrangement confers unique electronic properties that influence its reactivity in various chemical transformations .
The compound can be represented in several notation systems:
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InChI: InChI=1S/C9H9BF3O2.K/c1-2-15-9(14)7-5-3-4-6-8(7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1
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InChI Key: QLOAFTFAMADHBM-UHFFFAOYSA-N
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SMILES: [K+].O=C(OCC)C=1C=CC=C[C-]1B+3([F-])[F-]
Synthetic Applications
Cross-Coupling Reactions
Potassium (2-ethoxycarbonylphenyl)trifluoroborate serves as a valuable nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This synthetic utility stems from the compound's ability to transfer its aryl group to various electrophilic partners under appropriate reaction conditions. The trifluoroborate functionality acts as a masked boronic acid, slowly releasing the active coupling species in situ, which often results in improved reaction outcomes compared to using boronic acids directly .
The compound's structure, featuring an ortho-positioned ethoxycarbonyl group, introduces interesting electronic and steric effects that can influence the course of cross-coupling reactions. This substitution pattern can be particularly valuable when constructing complex molecular architectures where precise control over the coupling position is required .
Advantages Over Alternative Reagents
Potassium organotrifluoroborates, including potassium (2-ethoxycarbonylphenyl)trifluoroborate, offer several advantages over other organoboron reagents:
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Enhanced stability: These compounds typically exhibit extended shelf life and are bench-stable, allowing convenient handling without special precautions .
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Accessibility: They can be prepared on a multigram scale through relatively straightforward synthetic routes .
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Precise reactivity: The slow release of the active boronic acid species in solution often provides improved selectivity and yield in cross-coupling reactions.
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Functional group tolerance: The trifluoroborate moiety is compatible with various functional groups, enabling transformations in complex molecular settings.
These properties collectively contribute to the growing importance of potassium (2-ethoxycarbonylphenyl)trifluoroborate in modern synthetic organic chemistry.
Quantity | Price (€) |
---|---|
100 mg | 30.00 |
250 mg | 27.00 |
1 g | 40.00 |
5 g | 98.00 |
Table 1: Pricing for potassium (2-ethoxycarbonylphenyl)trifluoroborate (Ref: IN-DA004YEH)
From another supplier (Ref: 54-PC1768), the pricing structure is as follows:
Quantity | Price (€) |
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1 g | 32.00 |
5 g | 67.00 |
25 g | 268.00 |
Table 2: Alternative pricing for potassium (2-ethoxycarbonylphenyl)trifluoroborate
This pricing information suggests that the compound is manufactured at a scale sufficient to support research applications and potentially small-scale synthetic operations. The availability in larger quantities (25 g) indicates its utility in preparative organic synthesis beyond just analytical or research-scale applications.
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